[2,2'-Biquinoline]-4,4'-dicarboxylic acid
Overview
Description
[2,2’-Biquinoline]-4,4’-dicarboxylic acid is an organic compound derived from quinoline. It is characterized by two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its ability to form complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,2’-Biquinoline-4,4’-dicarboxylic acid, also known as 2,2’-Bicinchoninic acid, is copper (Cu+) . Copper plays a vital role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, connective tissue formation, and iron metabolism .
Mode of Action
2,2’-Biquinoline-4,4’-dicarboxylic acid interacts with its target, copper (Cu+), to form a stable 2:1 complex . This interaction results in a color change, producing a purple-colored complex .
Biochemical Pathways
The interaction between 2,2’-Biquinoline-4,4’-dicarboxylic acid and copper (Cu+) affects the biochemical pathways related to copper metabolism. The formation of the stable complex can be used to detect the presence of copper, which is essential for various biochemical reactions .
Result of Action
The primary result of the action of 2,2’-Biquinoline-4,4’-dicarboxylic acid is the formation of a stable, purple-colored complex with copper (Cu+) . This complex formation can be used to detect the presence of copper, providing a useful tool for biochemical research and clinical diagnostics .
Action Environment
The action of 2,2’-Biquinoline-4,4’-dicarboxylic acid is influenced by environmental factors such as pH and the presence of other ions. For instance, the colorimetric reaction used to detect copper occurs under alkaline conditions
Biochemical Analysis
Biochemical Properties
2,2’-Biquinoline-4,4’-dicarboxylic acid is a colorimetric reagent for the detection of copper (Cu+) . It forms a stable 2:1 complex with Cu+ that has an absorbance maximum at 562 nm . It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions .
Cellular Effects
It is known that it interacts with proteins in the cell membrane and blocks iron uptake by bacteria . This causes oxidative stress and leads to cell death .
Molecular Mechanism
The molecular mechanism of 2,2’-Biquinoline-4,4’-dicarboxylic acid involves the formation of a stable 2:1 complex with Cu+ . This complex has an absorbance maximum at 562 nm, allowing for the colorimetric detection of copper . In the BCA protein quantitation assay, Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions .
Temporal Effects in Laboratory Settings
It is known that it is used as a reagent in the BCA protein quantitation assay .
Metabolic Pathways
It is known that it forms a complex with copper, suggesting that it may be involved in copper metabolism .
Transport and Distribution
It is known that it interacts with proteins in the cell membrane .
Subcellular Localization
Given its interaction with cell membrane proteins, it may be localized to the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinoline]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of 2,2’-Biquinoline: This can be achieved through the oxidative coupling of quinoline using reagents such as potassium permanganate (KMnO₄) or other oxidizing agents.
Carboxylation: The 2,2’-biquinoline is then subjected to carboxylation reactions to introduce carboxylic acid groups at the 4 and 4’ positions.
Industrial Production Methods
Industrial production of [2,2’-Biquinoline]-4,4’-dicarboxylic acid may involve large-scale oxidative coupling and carboxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Biquinoline]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Major Products
The major products of these reactions include various quinoline derivatives, such as quinoline carboxylates, quinoline alcohols, and substituted quinolines.
Scientific Research Applications
[2,2’-Biquinoline]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2,2’-Biquinoline
Uniqueness
[2,2’-Biquinoline]-4,4’-dicarboxylic acid is unique due to its dual quinoline structure and the presence of carboxylic acid groups at specific positions. This structural arrangement enhances its ability to form stable metal complexes, making it more versatile in applications compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNADDZULBEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061638 | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Bicinchoninic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1245-13-2 | |
Record name | Bicinchoninic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicinchoninic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bicinchoninic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,2'-biquinoline]-4,4'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICINCHONINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX56TX9Y1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-bicinchoninic acid (BCA) interacts specifically with Copper(I) ions (Cu[I]) to form an intensely colored purple complex. [] This complexation reaction is the basis for its use in colorimetric copper detection and protein quantification assays.
A:
- Spectroscopic Data:
ANone: BCA demonstrates compatibility with a range of materials:
- Solubility: BCA is water-soluble, especially in its disodium salt form. [, , , ]
- Stability: BCA solutions are stable under various conditions, allowing for reliable measurements. []
- Applications:
- Copper Detection: BCA is widely used for detecting and quantifying trace copper in biological samples, food products, and environmental matrices. [, , , ]
- Protein Quantification: BCA is a key reagent in protein assays, offering high sensitivity and minimal interference from common laboratory reagents. [, , , ]
ANone: While primarily known for its analytical applications, research indicates BCA's potential in catalysis:
- Ligand in Metal Complexes: BCA acts as a ligand in various metal complexes, potentially influencing catalytic activity. [, , , , , ]
- Oppenauer-Type Oxidations: Iridium complexes incorporating BCA as a ligand have shown catalytic activity in Oppenauer-type oxidations of secondary alcohols. [] These reactions involve the use of a sacrificial ketone as the oxidant and are often mediated by transition metal complexes.
ANone: Several studies employed computational chemistry techniques to investigate BCA and its complexes:
- Electronic Structure Calculations: Density functional theory (DFT) calculations were used to study the electronic structure and properties of a copper(I) biquinoline complex, including its potential for use in dye-sensitized solar cells. []
- Molecular Modeling: Computational modeling helped understand the interactions of BCA with proteins in the context of protein assays. [, , ]
- Copper(I) Binding: The presence of the two carboxylic acid groups and the nitrogen atoms in the biquinoline structure is crucial for the chelation and selective binding of Cu(I). [, , ] Modifications to these groups would likely alter its binding affinity and selectivity.
- Derivatives and Analogs: Research on closely related biquinoline derivatives suggests that structural modifications can impact properties like fluorescence and metal-binding affinity. [, ]
ANone:
- Inherent Stability: BCA exhibits good stability in solid form and as solutions when stored appropriately. [, , ]
- Formulation Strategies:
ANone: Yes, there are alternative methods and reagents for copper detection and protein quantification:
- Copper Detection:
- Protein Assays:
ANone: Specific guidelines for BCA waste disposal would depend on local regulations and the nature of the waste generated (e.g., aqueous solutions, contaminated materials).
ANone: Research on BCA benefits from standard infrastructure and resources for chemical and biochemical investigations:
ANone: While a comprehensive historical account is beyond the scope of this Q&A, key milestones include:
- Development as a Copper Reagent: BCA's use as a sensitive and specific reagent for copper detection was a significant development. [, , ]
- Application in Protein Assays: The adaptation of BCA for protein quantification, particularly its advantages over the Lowry method, marked a key milestone. [, , , ]
ANone: Yes, BCA's applications extend across various disciplines:
- Biochemistry and Molecular Biology: Protein quantification, copper detection in biological samples. [, , ]
- Food Science and Technology: Determination of copper content in food products. [, , ]
- Environmental Chemistry: Monitoring copper levels in environmental samples. []
- Materials Chemistry: Potential as a building block for metal-organic frameworks and in dye-sensitized solar cells. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.